4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of benzo[c]chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromen core, which is a fused ring system, and a piperazine sulfonamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromen core through a Diels-Alder reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound . This is followed by oxidative aromatization to form the chromen structure. The piperazine sulfonamide moiety is then introduced through a nucleophilic substitution reaction, where N,N-dimethylpiperazine reacts with a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the benzo[c]chromen core can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways . This can lead to various biological effects, such as anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromen-6-one derivatives: These compounds share the benzo[c]chromen core and exhibit similar biological activities.
HU-308: A synthetic cannabinoid with a similar benzo[c]chromen structure, known for its therapeutic applications.
Uniqueness
4-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of the benzo[c]chromen core and the piperazine sulfonamide moiety. This structural combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H23N3O5S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[(3-hydroxy-6-oxobenzo[c]chromen-4-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C20H23N3O5S/c1-21(2)29(26,27)23-11-9-22(10-12-23)13-17-18(24)8-7-15-14-5-3-4-6-16(14)20(25)28-19(15)17/h3-8,24H,9-13H2,1-2H3 |
InChI Key |
WMLVGFGACXKGRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)O |
Origin of Product |
United States |
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